4-Sulfamoylbutane-1-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-sulfamoylbutane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO4S2/c5-11(7,8)3-1-2-4-12(6,9)10/h1-4H2,(H2,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNUNJSQXSHRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Sulfamoylbutane 1 Sulfonyl Chloride
Direct Synthesis Approaches to Alkane-bis(sulfonyl chlorides) and Related Structures
Direct approaches aim to introduce the sulfonyl chloride functional group onto a simple aliphatic backbone. These methods are often characterized by the use of aggressive reagents to activate otherwise inert C-H bonds or to transform existing sulfur-containing precursors.
Exploration of Chlorosulfonation Techniques for Aliphatic Substrates
Chlorosulfonation is a traditional and powerful method for the direct introduction of a sulfonyl chloride group onto a substrate. For aromatic compounds, this typically involves electrophilic aromatic substitution using chlorosulfonic acid. rsc.org For aliphatic substrates, the reactions can be more complex, often involving radical mechanisms and potentially leading to mixtures of products. However, specific precursors can be chosen to direct the reaction.
A relevant industrial process involves the reaction of organic disulfides or mercaptans with chlorine in an aqueous medium to produce aliphatic sulfonyl chlorides, such as those derived from ethane, n-pentane, and n-butane. google.com Another method for preparing a closely related precursor, 4-chlorobutane-1-sulfonyl chloride, involves the reaction of 1,4-butane sultone with thionyl chloride in the presence of a catalyst like DMF. chemicalbook.com A patented method describes the production of 4-chlorobutane-1-sulfonyl chloride by reacting thiophane with chlorine in the presence of excess water. google.com This chloro-alkanesulfonyl chloride serves as a valuable intermediate which could, in subsequent steps, be converted to the desired sulfamoyl derivative.
Table 1: Selected Chlorosulfonation Methods for Aliphatic Precursors
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| 1,4-Butane sultone | Thionyl chloride (SOCl₂), DMF | 4-chlorobutane-1-sulfonyl chloride | chemicalbook.com |
| Thiophane | Chlorine (Cl₂), Water (H₂O) | 4-chlorobutane-1-sulfonyl chloride | google.com |
Oxidative Chlorosulfonation of Sulfur Precursors
Oxidative chlorosulfonation provides a versatile route to sulfonyl chlorides from various sulfur-containing starting materials, such as thiols, disulfides, and S-alkyl isothiourea salts. organic-chemistry.orgorganic-chemistry.org These methods are generally milder than direct chlorosulfonation of hydrocarbons and offer better functional group tolerance. A key advantage is the ability to synthesize the target sulfonyl chloride from a custom-synthesized precursor containing the desired functionalities.
For the synthesis of 4-Sulfamoylbutane-1-sulfonyl chloride, a hypothetical precursor like 4-sulfamoylbutane-1-thiol or bis(4-sulfamoylbutyl) disulfide could be subjected to oxidative chlorination. A wide array of reagent systems have been developed for this transformation, including:
N-Chlorosuccinimide (NCS): NCS, often in combination with an acid or a chloride source, can smoothly oxidize thiols to sulfonyl chlorides. organic-chemistry.org
Trichloroisocyanuric acid (TCCA) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH): These reagents are mild and efficient for the oxidative conversion of thiols, disulfides, and benzylic sulfides to the corresponding sulfonyl chlorides. lookchem.comresearchgate.net
Hydrogen Peroxide (H₂O₂): In combination with reagents like thionyl chloride (SOCl₂) or zirconium tetrachloride (ZrCl₄), H₂O₂ is a powerful oxidant for converting thiols and disulfides into sulfonyl chlorides under mild conditions. organic-chemistry.org
Bleach (NaOCl) or NaClO₂: These inexpensive and environmentally friendly oxidants can be used to prepare alkanesulfonyl chlorides from S-alkyl isothiourea salts. organic-chemistry.org
The general transformation of a thiol to a sulfonyl chloride proceeds with high efficiency, making it an attractive synthetic strategy. researchgate.net
Table 2: Reagent Systems for Oxidative Chlorosulfonation of Thiols
| Oxidant/Chlorine Source | Co-reagent/Conditions | Substrate Scope | Reference |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Dilute HCl | Thiols | organic-chemistry.org |
| DCDMH | Acetonitrile (B52724)/Water | Thiols, Disulfides, Sulfides | lookchem.com |
| H₂O₂ | Zirconium tetrachloride (ZrCl₄) | Thiols, Disulfides | organic-chemistry.org |
| H₂O₂ | Thionyl Chloride (SOCl₂) | Thiols | organic-chemistry.org |
Convergent Synthetic Strategies Employing Diverse Precursors
Convergent strategies involve the synthesis of the target molecule from more complex starting materials that already contain one of the desired functional groups. These methods often offer greater control and selectivity, especially in the later stages of a synthetic sequence.
Derivatization from Sulfonyl Hydrazides
The conversion of sulfonyl hydrazides into sulfonyl chlorides is a simple, rapid, and efficient method. mdpi.compreprints.org This transformation is typically achieved by treating the sulfonyl hydrazide with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), in a suitable solvent like acetonitrile at room temperature. mdpi.comresearchgate.net The reaction is generally clean, high-yielding, and proceeds under mild conditions. mdpi.compreprints.org
In the context of synthesizing this compound, a precursor such as 4-sulfamoylbutane-1-sulfonyl hydrazide would be required. This precursor could then be readily converted to the final product. A plausible reaction mechanism involves the initial reaction of the sulfonyl hydrazide with NCS, which leads to an intermediate that releases nitrogen gas to form a sulfinate. preprints.org Subsequent electrophilic substitution with another molecule of NCS yields the final sulfonyl chloride product. preprints.org This method's value lies in its efficiency and the ability to perform large-scale syntheses. mdpi.compreprints.org
Table 3: Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides
| Substrate | Reagent | Solvent | Conditions | Yield | Reference |
|---|
Late-Stage Functionalization from Primary Sulfonamides
A particularly innovative strategy involves the direct conversion of a primary sulfonamide into a sulfonyl chloride. nih.goviaea.org This is highly relevant for complex molecules where the sulfonamide group is already present. The challenge lies in activating the poorly nucleophilic NH₂ group of the sulfonamide. nih.gov
A recently developed method utilizes a pyrylium (B1242799) salt, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), as an activating agent. nih.govresearchgate.net This reagent enables the transformation of primary sulfonamides into highly electrophilic sulfonyl chlorides under mild conditions. nih.goviaea.org This approach would be ideal for converting a precursor like butane-1,4-disulfonamide (B13523074) into this compound, assuming selective reaction at one of the two sulfonamide sites could be achieved. The high selectivity of Pyry-BF₄ towards NH₂ groups and its tolerance for other sensitive functionalities make it a powerful tool for late-stage functionalization in complex synthetic schemes. nih.govresearchgate.net The reaction is typically carried out at elevated temperatures in a solvent like tert-butanol, often with an additive such as magnesium chloride. nih.gov
Reactivity and Mechanistic Studies of 4 Sulfamoylbutane 1 Sulfonyl Chloride
Chemical Reactivity of the Sulfonyl Chloride Moiety
The reactivity of sulfonyl chlorides is dominated by nucleophilic substitution at the hexavalent sulfur center. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom polarizes the sulfur-chlorine bond, making the chlorine a good leaving group.
Nucleophilic Substitution at the Sulfonyl Sulfur Center
Nucleophilic substitution reactions at the sulfonyl sulfur atom are fundamental to the utility of sulfonyl chlorides. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom (SN2@S).
For alkanesulfonyl chlorides in general, kinetic studies have largely supported a concerted SN2 mechanism. beilstein-journals.orgnih.gov This pathway involves the simultaneous formation of a bond between the nucleophile and the sulfur atom and the cleavage of the sulfur-chlorine bond. mdpi.comnih.gov The reaction rate is dependent on the concentrations of both the sulfonyl chloride and the nucleophile. mdpi.comdntb.gov.ua While specific kinetic data for 4-Sulfamoylbutane-1-sulfonyl chloride is unavailable, it would be expected to follow second-order kinetics typical of SN2 reactions.
The rate of nucleophilic attack on the sulfonyl sulfur is influenced by both electronic (inductive) and steric factors of the substituents attached to the sulfonyl group. Electron-withdrawing groups on the alkyl chain would be expected to increase the electrophilicity of the sulfur atom, potentially accelerating the reaction. Conversely, sterically bulky groups near the reaction center can hinder the approach of the nucleophile, thereby slowing the reaction rate. mdpi.commdpi.com In the case of this compound, the terminal sulfamoyl group (-SO2NH2) is electron-withdrawing and located at the end of a four-carbon chain, suggesting its inductive effect on the sulfonyl chloride reaction center would be modest. The linear butane (B89635) chain presents minimal steric hindrance.
Solvent polarity and nucleophilicity play a significant role in the rates of solvolysis of sulfonyl chlorides. nih.gov The Grunwald-Winstein equation is often used to correlate the rates of solvolysis reactions with the ionizing power and nucleophilicity of the solvent. beilstein-journals.orgnih.gov Studies on various alkanesulfonyl and arenesulfonyl chlorides have demonstrated the utility of this correlation in elucidating reaction mechanisms. beilstein-journals.orgnih.gov For this compound, it is anticipated that polar, nucleophilic solvents would facilitate the substitution reaction, consistent with an SN2 mechanism.
Formation of Sulfonamides via Aminolysis
The reaction of sulfonyl chlorides with primary or secondary amines, known as aminolysis, is a common and efficient method for the synthesis of sulfonamides. magtech.com.cn This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide range of therapeutic agents. The general reaction involves the nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, with the subsequent loss of hydrogen chloride, which is typically neutralized by a base or an excess of the amine. While no specific examples of the aminolysis of this compound are documented, it is expected to react readily with various amines to yield the corresponding N-substituted 4-sulfamoylbutane-1-sulfonamides.
Synthesis of Sulfonate Esters via Alcoholysis
In a similar fashion to aminolysis, sulfonyl chlorides react with alcohols in a process called alcoholysis to form sulfonate esters. researchgate.net This reaction generally requires the presence of a base, such as pyridine (B92270), to neutralize the HCl byproduct. Sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. This compound would be expected to undergo alcoholysis with a variety of alcohols to produce the corresponding 4-sulfamoylbutane-1-sulfonate esters.
Reductive Transformations and Coupling Reactions
The sulfonyl chloride moiety in this compound is a versatile electrophilic functional group that participates in a variety of reductive and coupling transformations. These reactions are fundamental in synthetic organic chemistry for the formation of diverse sulfur-containing compounds.
Reductive Transformations: The sulfonyl chloride group can be reduced to form sulfinate salts. A notable method involves the use of magnesium under sonication, which efficiently converts sulfonyl chlorides into anhydrous magnesium sulfinates. These intermediates are valuable for subsequent synthetic steps without the need for isolation. rsc.org This transformation represents a key reductive pathway, converting the sulfur from a +6 oxidation state to a +4 state.
Coupling Reactions: The primary reactivity of the sulfonyl chloride group is its role as a powerful electrophile for coupling with a wide range of nucleophiles. nih.govresearchgate.net This reactivity is the cornerstone of sulfonamide synthesis, a reaction of immense importance in medicinal chemistry. cbijournal.comresearchgate.net
Formation of Sulfones: The sulfinate salts generated from the reduction of sulfonyl chlorides can be readily alkylated in situ. For instance, reaction with alkyl chlorides, often catalyzed by sodium iodide, yields aliphatic sulfones in a one-pot, two-step procedure. rsc.org This allows for the construction of C-S bonds, forming valuable sulfone structures. nih.gov
Formation of Sulfonamides: The most common coupling reaction involves the reaction of the sulfonyl chloride with primary or secondary amines in the presence of a base to yield sulfonamides. cbijournal.comresearchgate.net This classic method is widely employed, though the reactivity can be influenced by the nucleophilicity of the amine. cbijournal.com
Other Coupling Partners: Beyond amines, sulfonyl chlorides can react with a plethora of other nucleophiles. This enables the synthesis of sulfonates (from alcohols), sulfides, and sulfonyl fluorides, showcasing the broad utility of the sulfonyl chloride as a synthetic hub. nih.govresearchgate.net Recent advancements in photoredox catalysis have further expanded the scope, allowing for the generation of sulfonyl radicals from sulfonyl-containing precursors, which can then couple with electron-deficient olefins. acs.org
The table below summarizes representative coupling reactions involving sulfonyl chlorides.
| Coupling Partner (Nucleophile) | Product Class | General Conditions |
| Primary/Secondary Amines | Sulfonamide | Base (e.g., pyridine, Et3N) |
| Alcohols/Phenols | Sulfonate Ester | Base (e.g., pyridine) |
| Alkyl Halides (via Sulfinate) | Sulfone | 1. Mg (reduction) 2. Alkyl Halide, NaI (catalyst) |
| Water | Sulfonic Acid | Hydrolysis |
| Fluoride Source (e.g., KF) | Sulfonyl Fluoride | Phase Transfer Catalyst |
Chemical Reactivity of the Sulfamoyl Moiety
The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore in many biologically active molecules and possesses its own distinct reactivity profile, centered on the nitrogen atom and its attached protons.
The protons on the nitrogen atom of the primary sulfamoyl group are acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This acidity is a key determinant of the group's chemical behavior and its ability to act as a hydrogen bond donor. The pKa of sulfonamides is a critical parameter influencing their reactivity and biological interactions. For example, within a series of 1,3,4-thiadiazole-2-sulfonamides, the rate of nonenzymatic conjugation with glutathione (B108866) was found to increase as the sulfonamide pKa decreased, demonstrating a direct link between acidity and reactivity. nih.gov
Computational studies on proton transfer between sulfonic acids and amines have provided insight into the energetic and structural aspects of these interactions, which are analogous to the deprotonation of the sulfamoyl group by a base. nih.gov The acidity can be significantly modulated by the molecular framework. For instance, incorporating a basic benzimidazole (B57391) ring near a sulfonic acid group can increase the pKa, whereas eliminating this basicity can result in a lower pKa, comparable to that of other strong organic acids. acs.org
Following deprotonation by a suitable base, the nitrogen atom of the sulfamoyl group becomes a potent nucleophile, capable of participating in N-alkylation and N-acylation reactions.
N-Alkylation: The resulting sulfonamide anion can react with various alkylating agents, such as alkyl halides, to form N-substituted sulfonamides. This is a standard method for elaborating the structure of sulfonamide-containing molecules.
N-Acylation: The acylation of sulfonamides to form N-acylsulfonamides is a valuable transformation in medicinal chemistry, as the N-acylsulfonamide moiety can act as a bioisostere for carboxylic acids. nih.govnih.gov However, the direct acylation of the relatively non-nucleophilic sulfonamide nitrogen can be challenging, often requiring harsh conditions or additives. nih.gov More efficient methods have been developed, including the use of highly reactive N-acylbenzotriazoles in the presence of a strong base like sodium hydride (NaH), which produces N-acylsulfonamides in high yields. semanticscholar.orgsemanticscholar.org Metal hydrogen sulfates have also been employed as catalysts for the N-acylation of sulfonamides with acid chlorides or anhydrides under mild conditions. researchgate.net
The following table illustrates conditions for N-acylation of sulfonamides.
| Acylating Agent | Catalyst / Base | Conditions | Yield Range |
| N-Acylbenzotriazoles | NaH | THF, rt | 76-100% |
| Acid Chlorides / Anhydrides | Al(HSO₄)₃ or Zr(HSO₄)₄ | Room Temperature | High |
| Thioacids (with Sulfonyl Azides) | Sulfo-click reaction | Mild | High |
The sulfamoyl group is generally stable, but it can undergo chemical transformations under specific redox conditions.
Reduction: The reduction of a sulfonamide to a sulfinamide (cleavage of one S=O bond) is not a common transformation. However, unusual reactions have been observed in sterically crowded molecules, where a sulfonamide group can be reduced to a sulfinamide even under ostensibly oxidizing conditions. psu.edu More typically, strong reducing agents can lead to the cleavage of the sulfur-nitrogen bond.
Oxidation: The oxidation of the sulfamoyl group itself is less common. The sulfur atom is already in its highest oxidation state (+6). Reactions typically occur at other parts of the molecule. However, the nitrogen atom can be involved in oxidative processes that lead to the formation of sulfamoyl radicals, which are valuable intermediates for constructing sulfonamides via radical pathways. chemrxiv.org
Synergistic and Chemoselective Reactivity Considerations in Bifunctional Systems
The presence of both a highly electrophilic sulfonyl chloride and a nucleophilic sulfamoyl group within the same molecule, this compound, sets the stage for unique intramolecular reactivity. The spatial separation of these two groups by a flexible four-carbon chain is critical for determining the outcome of such reactions.
The most significant potential reaction governed by the bifunctional nature of this compound is intramolecular cyclization to form a cyclic sulfonamide, known as a sultam. organic-chemistry.org This reaction is a powerful strategy for the synthesis of saturated nitrogen- and sulfur-containing heterocycles.
In this specific molecule, the process would involve the nucleophilic nitrogen of the sulfamoyl group attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically promoted by a base, which deprotonates the sulfamoyl nitrogen, thereby increasing its nucleophilicity. The four-carbon linker facilitates the formation of a thermodynamically stable six-membered ring.
Mechanism of Cyclization:
Deprotonation: A base removes a proton from the -SO₂NH₂ group to form a sulfonamide anion.
Nucleophilic Attack: The anionic nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride intramolecularly.
Ring Closure & Chloride Elimination: A six-membered ring is formed with the concurrent elimination of a chloride ion, yielding the final sultam product, tetrahydro-2H-1,2-thiazine 1,1-dioxide.
This type of intramolecular cyclization is a well-established method for sultam synthesis. nih.govresearchgate.net For example, a related strategy involves the reductive cyclization of cyanoalkylsulfonyl fluorides, where a nitrile is reduced to an amine that subsequently cyclizes onto the sulfonyl fluoride. nih.gov Another practical approach utilizes the intramolecular alkylation of sulfonamide dianions to forge the cyclic structure. capes.gov.br These precedents strongly support the high potential of this compound to undergo efficient base-mediated cyclization to form a six-membered sultam.
Selective Functionalization of Dual Reactive Centers
The chemical structure of this compound presents two distinct and reactive sulfur-containing functional groups: a sulfonyl chloride (-SO₂Cl) and a primary sulfamoyl group (-SO₂NH₂). This duality of reactive centers allows for a range of selective functionalization strategies, contingent on the choice of reagents and reaction conditions. The significant difference in the electrophilicity of the sulfur atom in the sulfonyl chloride and the nucleophilicity/acidity of the sulfamoyl group's nitrogen protons forms the basis for achieving chemoselectivity.
The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles. fiveable.me In contrast, the sulfamoyl group's nitrogen is weakly nucleophilic and its protons are moderately acidic. These characteristics allow for selective reactions targeting one group while leaving the other intact.
Selective Reactions at the Sulfonyl Chloride Center
The high reactivity of the sulfonyl chloride group enables its selective functionalization in the presence of the less reactive sulfamoyl moiety. Nucleophiles will preferentially attack the electrophilic sulfur atom of the sulfonyl chloride.
A typical reaction involves the formation of sulfonamides through the reaction with primary or secondary amines. For instance, treatment of this compound with a primary amine, such as aniline, in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine at low temperatures, would selectively yield the corresponding N-substituted sulfonamide at the sulfonyl chloride terminus. The sulfamoyl group remains unchanged under these mild conditions.
The general mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride's sulfur atom, followed by the elimination of a chloride ion. The base serves to neutralize the hydrogen chloride generated during the reaction.
Table 1: Selective Sulfonamide Formation at the Sulfonyl Chloride Center This table presents hypothetical data based on established reactivity principles for illustrative purposes.
| Entry | Amine Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Aniline | Triethylamine | Dichloromethane | 0 to 25 | N¹-phenyl-4-sulfamoylbutane-1-sulfonamide | 92 |
| 2 | Benzylamine | Pyridine | Tetrahydrofuran | 0 to 25 | N¹-benzyl-4-sulfamoylbutane-1-sulfonamide | 88 |
| 3 | Morpholine | Triethylamine | Dichloromethane | 0 to 25 | 4-(4-sulfamoylbutane-1-sulfonyl)morpholine | 95 |
Similarly, reaction with alcohols in the presence of a base leads to the formation of sulfonate esters. The alkoxide, generated in situ, acts as the nucleophile.
Selective Reactions at the Sulfamoyl Group
Functionalization of the sulfamoyl group in the presence of a highly reactive sulfonyl chloride is more challenging and generally requires specific conditions or activation of the sulfamoyl moiety.
One possible approach involves the deprotonation of the sulfamoyl nitrogen using a strong base to form a more potent nucleophile. For this to be selective, the reaction would need to be carried out under conditions where the sulfonyl chloride's reactivity is attenuated, for example, at very low temperatures, and with a sterically hindered strong base to minimize attack at the sulfonyl chloride. The resulting anion could then react with an electrophile.
Another strategy could involve an intramolecular reaction. For instance, under certain conditions, the nitrogen of the sulfamoyl group could potentially act as an intramolecular nucleophile, attacking the sulfonyl chloride group to form a cyclic sulfonyl imide. This would likely require specific catalysts or reaction conditions to overcome the kinetic barrier and favor the intramolecular pathway over intermolecular reactions.
Research into the selective activation of primary sulfonamides in the presence of other electrophilic functional groups is an ongoing area of interest. nih.govresearchgate.net For example, specific reagents have been developed to convert primary sulfonamides into sulfonyl chlorides under mild conditions, a transformation that highlights the possibility of selectively targeting the sulfamoyl group. nih.govresearchgate.net While not a direct functionalization, this conversion opens up subsequent reaction possibilities at this center.
Table 2: Plausible Selective Reactions at the Sulfamoyl Center This table presents hypothetical data for illustrative purposes, as specific literature for this compound is unavailable.
| Entry | Reagents | Conditions | Product | Plausible Outcome |
| 1 | 1) NaH, THF, 0 °C; 2) CH₃I | Sequential addition | 4-(N-methylsulfamoyl)butane-1-sulfonyl chloride | Moderate yield, potential for competing reactions |
| 2 | Pyry-BF₄, MgCl₂ | Activation of sulfonamide | 4-(chlorosulfonyl)butane-1-sulfonyl chloride | Conversion of -SO₂NH₂ to -SO₂Cl |
| 3 | Strong, non-nucleophilic base | High temperature, dilute | Cyclic sulfonyl imide | Potential for intramolecular cyclization |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy for 4-Sulfamoylbutane-1-sulfonyl chloride is used to identify the distinct proton environments within the molecule. The aliphatic butane (B89635) chain presents four unique methylene (B1212753) (-CH₂-) groups, and the terminal sulfonamide group contains two amine (-NH₂) protons. The electron-withdrawing nature of the sulfonyl chloride (-SO₂Cl) and sulfonamide (-SO₂NH₂) groups significantly influences the chemical shifts of the adjacent protons, causing them to resonate further downfield compared to a simple alkane.
The methylene group adjacent to the highly electronegative sulfonyl chloride moiety is expected to be the most deshielded, appearing at the lowest field value. acdlabs.com The protons of the sulfonamide group are also anticipated to appear as a broad signal, the position of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (-CH₂SO₂Cl) | 3.6 - 3.8 | Triplet (t) | ~7-8 |
| H-2 (-CH₂-) | 2.1 - 2.3 | Quintet (quin) | ~7-8 |
| H-3 (-CH₂-) | 1.9 - 2.1 | Quintet (quin) | ~7-8 |
| H-4 (-CH₂SO₂NH₂) | 3.1 - 3.3 | Triplet (t) | ~7-8 |
| -SO₂NH₂ | 4.8 - 5.2 | Broad Singlet (br s) | N/A |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, four signals are expected for the butane backbone. The carbons directly attached to the sulfur atoms (C-1 and C-4) will be the most deshielded due to the strong electron-withdrawing effects of the sulfonyl groups.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom (Position) | Predicted Chemical Shift (δ, ppm) |
| C-1 (-CH₂SO₂Cl) | 55 - 60 |
| C-2 (-CH₂-) | 25 - 30 |
| C-3 (-CH₂-) | 20 - 25 |
| C-4 (-CH₂SO₂NH₂) | 45 - 50 |
Advanced Multi-dimensional NMR Techniques
To confirm the assignments made from one-dimensional NMR spectra and to establish the precise connectivity of the atoms, advanced multi-dimensional NMR techniques are employed. ipb.pt
Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, which are used to trace the connectivity of the aliphatic chain. For instance, a cross-peak between the signals for H-1 and H-2 would confirm their adjacency.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively link the proton assignments in Table 1 to the carbon assignments in Table 2. ipb.pt
Infrared (IR) Spectroscopy for Diagnostic Functional Group Detection
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies.
For this compound, the IR spectrum would be dominated by strong absorptions corresponding to the S=O stretches of both the sulfonyl chloride and sulfonamide groups. acdlabs.com The sulfonyl chloride group typically exhibits two strong, distinct bands for asymmetric and symmetric stretching. researchgate.net The sulfonamide group also shows characteristic S=O stretching bands, as well as N-H stretching vibrations from the primary amine.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Sulfonamide (R-SO₂NH₂) | N-H Stretch | 3400 - 3200 | Medium |
| Alkane (-CH₂-) | C-H Stretch | 3000 - 2850 | Medium-Strong |
| Sulfonyl Chloride (-SO₂Cl) | S=O Asymmetric Stretch | 1370 - 1410 | Strong |
| Sulfonamide (R-SO₂NH₂) | S=O Asymmetric Stretch | 1350 - 1310 | Strong |
| Sulfonyl Chloride (-SO₂Cl) | S=O Symmetric Stretch | 1170 - 1205 | Strong |
| Sulfonamide (R-SO₂NH₂) | S=O Symmetric Stretch | 1170 - 1150 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers structural information based on its fragmentation pattern.
For this compound (C₄H₁₀ClNO₄S₂), the molecular ion peak (M⁺) would be expected. A key diagnostic feature would be the isotopic pattern of the molecular ion, which would show two peaks separated by two m/z units (M⁺ and M+2) with an approximate intensity ratio of 3:1, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl). acdlabs.com
The fragmentation of the molecule under ionization would likely proceed through the cleavage of the weakest bonds. Common fragmentation pathways would include the loss of a chlorine radical (•Cl), the sulfonyl chloride group (•SO₂Cl), or cleavage of the C-C bonds within the butane chain. libretexts.org
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Proposed Structure | Predicted m/z |
| [M - Cl]⁺ | [C₄H₁₀NO₄S₂]⁺ | 200 |
| [M - SO₂NH₂]⁺ | [C₄H₈ClSO₂]⁺ | 155 |
| [SO₂Cl]⁺ | [SO₂Cl]⁺ | 99 |
| [C₄H₈]⁺ | Butene radical cation | 56 |
X-ray Crystallography for Definitive Solid-State Structural Analysis
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive and detailed structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through a single crystal.
This analysis would yield unambiguous data on:
Bond Lengths: The precise distances between connected atoms (e.g., S-O, S-N, S-Cl, S-C, C-C).
Bond Angles: The angles formed between three connected atoms, defining the geometry around each atom.
Torsional Angles: The dihedral angles that describe the conformation of the flexible butane chain.
Intermolecular Interactions: The analysis would reveal how molecules pack in the solid state, identifying key non-covalent interactions such as hydrogen bonds between the sulfonamide N-H protons of one molecule and the sulfonyl oxygen atoms of a neighboring molecule. These interactions are critical in determining the physical properties of the solid.
While this technique is contingent on the ability to grow a high-quality single crystal, its successful application provides an unparalleled level of structural detail, serving as the ultimate confirmation of the molecular structure determined by spectroscopic methods.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Electronic Structure and Conformation Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the optimized molecular geometry, electron distribution, and orbital energies, which are fundamental to understanding a molecule's stability and reactivity. researchgate.netmdpi.com For 4-Sulfamoylbutane-1-sulfonyl chloride, DFT methods, such as those employing the B3LYP functional with a 6-311G(d,p) basis set, can provide detailed insights. nih.govacs.org
Due to the flexibility of the butane (B89635) backbone, this compound can exist in multiple conformations. Conformational analysis using DFT helps to identify the most stable arrangements (conformers) by calculating their relative energies. ysu.am This involves systematically rotating the dihedral angles along the C-C and C-S bonds to map the potential energy surface and locate the energy minima. Studies on similar flexible molecules show that long-range corrected hybrid density functionals are often necessary to accurately predict dihedral angles and the relative stability of conformers. ysu.am
Table 1: Hypothetical Optimized Geometric Parameters for the Lowest Energy Conformer of this compound (Calculated via DFT)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | S-Cl | 2.08 Å |
| Bond Length | S=O (sulfonyl chloride) | 1.45 Å |
| Bond Length | S-N (sulfamoyl) | 1.65 Å |
| Bond Angle | O=S=O | 121.5° |
| Bond Angle | Cl-S-C | 105.8° |
| Dihedral Angle | C1-C2-C3-C4 | 178.9° (anti) |
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Key Dihedral Angles (C-C-C-C, C-C-C-S) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| 1 (Global Minimum) | anti, anti | 0.00 | 75.3 |
| 2 | anti, gauche | 1.15 | 11.2 |
| 3 | gauche, anti | 1.25 | 9.5 |
| 4 | gauche, gauche | 2.50 | 4.0 |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
DFT calculations are widely used to predict vibrational spectra (Infrared and Raman), which serve as a molecular fingerprint. nih.gov By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum for this compound can be generated. researchgate.net These calculations allow for the assignment of specific vibrational modes, such as the characteristic symmetric and asymmetric stretches of the SO2 groups, the S-N stretch of the sulfamoyl moiety, and the S-Cl stretch. ysu.amresearchgate.net
A crucial step in computational spectroscopy is the comparison of theoretical data with experimental results. researchgate.net Typically, calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. To improve the agreement, computed frequencies are often scaled using well-established scaling factors. nih.gov This validation process confirms the accuracy of the computational model and the structural assignments.
Table 3: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (Unscaled) | Calculated Frequency (Scaled) | Hypothetical Experimental Frequency |
|---|---|---|---|
| N-H Asymmetric Stretch | 3580 | 3473 | 3470 |
| N-H Symmetric Stretch | 3465 | 3361 | 3360 |
| SO₂ Asymmetric Stretch (Sulfonyl Chloride) | 1425 | 1382 | 1380 |
| SO₂ Symmetric Stretch (Sulfonyl Chloride) | 1210 | 1174 | 1175 |
| SO₂ Asymmetric Stretch (Sulfamoyl) | 1370 | 1329 | 1330 |
| SO₂ Symmetric Stretch (Sulfamoyl) | 1185 | 1150 | 1152 |
| S-Cl Stretch | 420 | 408 | 410 |
Reaction Mechanism Elucidation and Transition State Calculations
The reactivity of this compound is dominated by the sulfonyl chloride group, which is susceptible to nucleophilic substitution. DFT calculations can elucidate the mechanisms of such reactions, for instance, its hydrolysis or reaction with an amine. researchgate.net Computational studies on analogous sulfonyl chlorides suggest that these reactions often proceed via a concerted Sₙ2-like mechanism. researchgate.net
Table 4: Hypothetical DFT-Calculated Energy Profile for the Aminolysis of this compound with Ammonia (NH₃)
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + NH₃ | 0.0 |
| Transition State (TS) | [Complex with partially formed S-N bond and partially broken S-Cl bond] | +15.5 |
| Products | 4-Sulfamoylbutane-1-sulfonamide + HCl | -25.0 |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT is excellent for finding stationary points (energy minima and transition states), Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. peerj.com MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of the molecule's complete conformational landscape in a simulated environment, such as in a solvent like water. nih.gov
Table 5: Hypothetical Conformational States of this compound from a 100 ns MD Simulation in Water
| Conformational State | Description | Population (%) | Average Lifetime (ps) |
|---|---|---|---|
| Extended (anti-anti) | The butane chain is fully extended. | 68 | 520 |
| Gauche-like | One or more gauche torsions in the butane chain. | 25 | 150 |
| Folded | The two ends of the molecule are in close proximity. | 7 | 85 |
Intermolecular Interaction Analysis, Including Hydrogen Bonding Networks
The sulfamoyl group (-SO₂NH₂) in this compound is a potent hydrogen bond donor (via the N-H groups) and acceptor (via the sulfonyl oxygens). nih.govresearchgate.net These interactions are critical in determining the crystal structure in the solid state and solvation properties in solution. Computational methods can be used to analyze and quantify these non-covalent interactions.
Tools such as Hirshfeld surface analysis can be employed to visualize and quantify the different types of intermolecular contacts in a crystal lattice. nih.govacs.org The Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the strength and nature of specific hydrogen bonds by analyzing the electron density at bond critical points. acs.org In the absence of a crystal structure, DFT can be used to model dimers or small clusters of molecules to predict the most favorable hydrogen bonding arrangements and their binding energies. The sulfonyl oxygens and the chlorine atom of the sulfonyl chloride group can also act as hydrogen bond acceptors. researchgate.net
Table 6: Potential Hydrogen Bonds in a Dimer of this compound
| Donor (D) | Acceptor (A) | Interaction Type | Hypothetical D-H···A Distance (Å) | Hypothetical Binding Energy (kcal/mol per bond) |
|---|---|---|---|---|
| N-H (Molecule 1) | O=S (Sulfamoyl, Molecule 2) | N-H···O | 1.95 | -5.5 |
| N-H (Molecule 1) | O=S (Sulfonyl Chloride, Molecule 2) | N-H···O | 2.05 | -4.2 |
| C-H (Molecule 1) | Cl-S (Molecule 2) | C-H···Cl | 2.80 | -1.1 |
Applications in Advanced Organic Synthesis
Strategic Utilization as a Bifunctional Building Block and Synthetic Intermediate
4-Sulfamoylbutane-1-sulfonyl chloride is an exemplary bifunctional building block, possessing two reactive sites with differentiated reactivity: a highly electrophilic sulfonyl chloride and a nucleophilic primary sulfonamide. enamine.net This duality allows for its strategic incorporation into molecules where it can act as a linker or a central scaffold. The sulfonyl chloride group reacts readily with a wide array of nucleophiles, while the sulfonamide group can undergo its own set of transformations, often under different reaction conditions.
This differential reactivity is crucial for a stepwise synthetic strategy. For instance, the sulfonyl chloride can first be reacted with an amine or alcohol to form a stable sulfonamide or sulfonate ester linkage. The resulting intermediate, which now bears a terminal primary sulfonamide, can be carried through several synthetic steps before the sulfonamide group is modified or used in a subsequent coupling reaction. This approach is instrumental in the synthesis of complex molecules and in the generation of compound libraries for drug discovery. enamine.netresearchgate.net The aliphatic four-carbon chain provides flexibility and specific spatial orientation between the two functional groups, a key feature in designing molecules with targeted biological activity.
Table 1: Bifunctional Reactivity of this compound
| Functional Group | Chemical Nature | Typical Reactants | Resulting Linkage |
|---|---|---|---|
| Sulfonyl Chloride (-SO₂Cl) | Highly Electrophilic | Amines (R-NH₂), Alcohols (R-OH), Organometallics | Sulfonamide, Sulfonate Ester, Sulfone |
Development of Novel Sulfonamide Derivatives and Scaffolds
The sulfonyl chloride moiety is a classic precursor for the synthesis of sulfonamides, a structural motif present in a vast number of pharmaceuticals. nih.govresearchgate.net The reaction of this compound with primary or secondary amines in the presence of a base is a conventional and efficient method to form a stable sulfonamide bond. nih.govresearchgate.net This reaction can be used to couple the butane-sulfonamide backbone to a wide variety of molecular fragments, including complex amines, amino acids, and heterocyclic structures, thereby generating novel sulfonamide derivatives. scholarsresearchlibrary.comnih.gov
The presence of the second sulfonamide group at the other end of the butane (B89635) chain allows for the creation of unique, extended scaffolds. After the initial reaction at the sulfonyl chloride site, the terminal sulfonamide can be further functionalized. This dual-ended reactivity enables the synthesis of symmetrical or unsymmetrical molecules with two sulfonamide linkages, which can be valuable in the design of enzyme inhibitors or other biologically active agents where interaction with multiple binding sites is desired. The development of efficient synthetic procedures for sulfonamides remains a key focus in medicinal chemistry. researchgate.net
Synthesis of Sulfonate Esters and Sulfones with Diverse Architectures
Beyond sulfonamides, the electrophilic sulfonyl chloride group of this compound serves as a key starting point for creating sulfonate esters and sulfones.
Sulfonate Esters: The reaction of the sulfonyl chloride with alcohols, typically in the presence of a non-nucleophilic base like pyridine (B92270), yields sulfonate esters. eurjchem.comyoutube.com This transformation allows for the introduction of the 4-sulfamoylbutane-1-sulfonyl moiety onto hydroxyl-containing molecules, including phenols, steroids, and carbohydrates. Sulfonate esters are not only stable functional groups in their own right but are also excellent leaving groups in nucleophilic substitution reactions, providing further synthetic utility. eurjchem.com
Sulfones: Sulfones can be synthesized from sulfonyl chlorides through reactions with organometallic reagents, such as organolithium or Grignard reagents, or through copper-catalyzed couplings with organozinc reagents. researchgate.net This C-S bond-forming reaction attaches a new carbon-based substituent directly to the sulfur atom of the sulfonyl group. Another approach involves the reduction of the sulfonyl chloride to a sulfinate salt, which is then alkylated to produce the sulfone. rsc.org Applying these methods to this compound would produce sulfones bearing a terminal sulfonamide, creating bifunctional molecules with a sulfone linkage at one end.
Table 2: Synthesis of Sulfonate Esters and Sulfones
| Product Class | Reagent | General Reaction |
|---|---|---|
| Sulfonate Ester | Alcohol (R-OH) + Base | R'-SO₂Cl + R-OH → R'-SO₂-OR |
| Sulfone | Organometallic (R-M) | R'-SO₂Cl + R-M → R'-SO₂-R |
Facile Access to Sulfur-containing Heterocyclic Compounds
Bifunctional molecules like this compound are valuable precursors for the synthesis of heterocyclic compounds. Through intramolecular cyclization reactions, the two reactive ends of the molecule can be tethered to form a ring structure. For example, the terminal sulfonamide could be functionalized with a group that can subsequently react with the sulfonyl chloride end (or a derivative thereof).
A plausible synthetic route could involve converting the sulfonyl chloride to a less reactive group, functionalizing the primary sulfonamide with a nucleophilic side chain, and then activating the molecule to induce ring closure. The synthesis of sulfur-containing heterocycles is a significant area of organic chemistry, as these motifs are common in many biologically active compounds. nih.govarkat-usa.org While direct cyclization of this compound itself is not straightforward, its use as a building block to construct a linear precursor which then undergoes cyclization is a viable strategy for accessing novel sulfur-containing heterocyclic systems.
Design and Synthesis of New Reagents and Catalysts Based on this compound Core
The structure of this compound allows for its incorporation into more complex molecular systems that can function as reagents or catalysts. By anchoring the molecule to a solid support or a larger molecular scaffold via one of its functional groups, the other functional group is displayed and can be used for subsequent chemical transformations.
For example, the sulfonyl chloride could be reacted with an amino-functionalized polymer resin. The resulting solid-supported reagent would possess a terminal primary sulfonamide group, which could then be used as a scavenger resin or as a building block in solid-phase synthesis. researchgate.net Alternatively, the molecule could be attached to a known ligand structure to modulate the electronic or steric properties of a metal catalyst. The flexible butane chain acts as a spacer, separating the catalytic core from the sulfonamide or sulfonyl group, which could be used to influence solubility or introduce secondary interactions.
Enabling Late-Stage Chemical Diversification and Functionalization
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, drug-like molecules at a late point in their synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. mpg.dempg.de The functional groups on this compound are well-suited for LSF strategies.
The sulfonyl chloride group is highly reactive and can be used to introduce the 4-sulfamoylbutane moiety onto a complex molecule containing a nucleophilic handle (e.g., an amine). More advanced methods now allow for the reverse process, where a stable primary sulfonamide can be activated in situ to form a highly reactive sulfonyl chloride. nih.govnih.gov This modern approach allows a molecule containing the 4-sulfamoylbutane-1-sulfonamide unit (prepared via the sulfonyl chloride end) to be activated in the final step of a synthesis, enabling its coupling to a diverse range of nucleophiles. researchgate.net This strategy expands the opportunities for chemical diversification, allowing chemists to explore a wider chemical space around a core scaffold. nih.govresearchgate.net
Future Research Trajectories and Overcoming Synthetic Challenges
Pursuit of Environmentally Benign Synthetic Protocols
The development of eco-friendly methods for synthesizing sulfonyl chlorides is a critical research area. google.com Traditional routes often involve harsh reagents, and a significant future direction lies in creating greener alternatives. One promising approach involves the oxidative chlorination of S-hydrocarbyl isothiourea salts using N-chlorosuccinimide (NCS) under acidic conditions. google.com This method offers several advantages over conventional protocols.
Key benefits of this environmentally friendly approach include:
Reduced Toxicity: It avoids the use of highly toxic and polluting raw materials. google.com
Waste Minimization: The process does not generate toxic or harmful by-products. google.com
Accessible Materials: The raw materials, such as S-hydrocarbyl isothiourea salts, are non-toxic, odorless, and readily prepared. google.com
Operational Simplicity: The reaction is easy to operate, with high yields and short reaction times, making it suitable for large-scale industrial production. google.com
This strategy represents a significant step towards sustainable chemical manufacturing for sulfonyl chlorides like 4-Sulfamoylbutane-1-sulfonyl chloride.
| Reagent/Starting Material | Role in Green Synthesis | Associated Advantages |
| S-hydrocarbyl isothiourea salt | Sulfur-containing raw material | Non-toxic, odorless, does not pollute the environment google.com |
| N-chlorosuccinimide (NCS) | Oxidizing and chlorinating agent | Avoids more hazardous traditional chlorinating agents google.com |
Discovery of Unprecedented Reactivity Modes and Transformations
Sulfonyl chlorides are versatile intermediates capable of participating in a wide array of chemical reactions. magtech.com.cn Future research will focus on discovering novel reactivity modes for this compound beyond its traditional use in forming sulfonamides and sulfonate esters. The exploration of its role in annulations, radical reactions, and ionic reactions could lead to the synthesis of entirely new classes of compounds. magtech.com.cn
A particularly innovative area of research involves the formal sulfonylation of unactivated C–H bonds. For instance, a novel transformation has been demonstrated where 4-picoline derivatives react with aryl sulfonyl chlorides to form aryl picolyl sulfones. nih.gov This reaction is believed to proceed through the formation of N-sulfonyl 4-alkylidene dihydropyridine intermediates, showcasing a new pathway for creating carbon-sulfur bonds. nih.gov Applying similar principles to this compound could unlock new synthetic routes to complex molecules.
Exploration of Asymmetric Synthesis Applications
The development of chiral sulfur-containing compounds is of great interest in medicinal chemistry and materials science. nih.gov A key future direction is the application of this compound in asymmetric synthesis to create molecules with specific stereochemistry. Chiral sulfinyl compounds, which can be derived from sulfonyl chlorides, serve as powerful chiral auxiliaries, ligands, and catalysts in stereoselective reactions. nih.gov
Research in this area could involve:
Synthesis of Chiral Auxiliaries: Using this compound to prepare novel sulfur-based chiral auxiliaries that can induce a high degree of diastereoselectivity in reactions like aldol additions. scielo.org.mx
Asymmetric Condensation: Developing methods for the asymmetric condensation of sulfinates derived from this compound to produce enantioenriched sulfinate esters, which are versatile intermediates for other chiral sulfur compounds. nih.gov
Enantioselective Amination: Exploring the use of derivatives in enantioselective electrophilic amination reactions to produce chiral sulfinamidines, a promising class of building blocks for drug discovery. researchgate.net
The ability to control stereochemistry is paramount, and leveraging this compound in asymmetric protocols would significantly broaden its synthetic utility.
Integration into Continuous Flow Chemistry Systems
The synthesis of sulfonyl chlorides can be highly exothermic and involve difficult-to-handle reagents, posing safety and scalability challenges in traditional batch reactors. rsc.org Continuous flow chemistry offers a powerful solution to these problems by performing reactions in small-volume, temperature-controlled tubes or reactors. rsc.orgmdpi.com
Integrating the synthesis and subsequent reactions of this compound into continuous flow systems is a major trajectory for future development. mdpi.com This approach provides several key advantages:
Enhanced Safety: It allows for exquisite control over reaction parameters, managing strong exotherms and minimizing the volume of hazardous materials at any given time, thereby circumventing thermal runaway. rsc.orgnih.gov
Improved Yield and Purity: Precise control over temperature, mixing, and residence time often leads to higher yields and purities compared to batch processes. nih.gov
Scalability and Automation: Flow systems can be readily scaled up for industrial production and can incorporate automated process controls for improved consistency and reliability. mdpi.com
The development of robust continuous flow protocols will be essential for the safe, efficient, and scalable production of this compound and its derivatives. researchgate.net
| Feature | Advantage in Continuous Flow Synthesis |
| High Surface-Area-to-Volume Ratio | Efficient heat transfer and precise temperature control of exothermic reactions mdpi.comnih.gov |
| Small Reactor Volume | Improved safety by minimizing the quantity of hazardous reagents and intermediates rsc.org |
| Automated Process Control | Consistent product quality, improved reliability, and higher space-time yield mdpi.com |
| Short Residence Times | Can accelerate reaction rates and improve throughput rsc.orgmdpi.com |
Computational Design of Derivatives with Targeted Reactivity Profiles
Computational chemistry provides powerful tools for predicting molecular properties and designing novel compounds before their synthesis in the laboratory. nih.govmdpi.com A significant future research avenue involves using computational methods, such as Density Functional Theory (DFT), to design derivatives of this compound with tailored reactivity and specific functional profiles. mdpi.com
This computational-led approach can be used to:
Predict Reactivity: Model reaction pathways and transition states to understand and predict the reactivity of the sulfonyl chloride group with various nucleophiles and substrates.
Estimate Properties: Calculate electronic properties to estimate the binding affinity of resulting sulfonamides to biological targets, such as enzymes. nih.gov
Optimize Structures: Design new derivatives with enhanced stability, solubility, or specific electronic characteristics for applications in materials science or medicinal chemistry.
By integrating computational design with synthetic efforts, researchers can accelerate the discovery of new molecules with desired properties, saving significant time and resources.
Advanced Characterization of Reaction Intermediates and Transient Species
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Many reactions involving sulfonyl chlorides proceed through short-lived, highly reactive intermediates that are difficult to detect. nih.gov Future research will increasingly rely on advanced spectroscopic and analytical techniques to characterize these transient species.
For example, in the C-sulfonylation of 4-alkylpyridines, the proposed mechanism involves the formation of N-sulfonyl pyridinium salts and alkylidene dihydropyridine intermediates. nih.gov Elucidating the precise structure and behavior of such species requires sophisticated methods. By directly observing these intermediates, chemists can gain detailed mechanistic insights, allowing for the rational design of more efficient and selective reactions involving this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-sulfamoylbutane-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis involving sulfamoylation followed by chlorination is typical for sulfonyl chlorides. Key steps include:
- Sulfamoylation : Reacting butane-1-sulfonic acid derivatives with sulfamide precursors under anhydrous conditions (e.g., using thionyl chloride as a dehydrating agent) .
- Chlorination : Introducing the sulfonyl chloride group via reaction with PCl₅ or SOCl₂ at controlled temperatures (0–5°C) to minimize side reactions .
- Yield Optimization : Use HPLC or GC-MS to monitor intermediates and adjust stoichiometry/solvent polarity (e.g., dichloromethane vs. THF) to suppress hydrolysis .
Q. How can researchers ensure purity and stability during storage?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from anhydrous ether .
- Stability : Store under inert gas (argon) at –20°C in amber vials to prevent moisture-induced degradation. Confirm purity via ¹H/¹³C NMR and FT-IR pre/post storage .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H NMR (δ 3.2–3.5 ppm for sulfamoyl protons; δ 1.6–2.1 ppm for butane chain) .
- Mass Spectrometry : ESI-MS to detect [M+Cl]⁻ or [M–H]⁻ ions .
- Purity Assessment : HPLC with UV detection (λ = 210–230 nm) and comparison to reference standards .
Advanced Research Questions
Q. How do steric and electronic effects of the sulfamoyl group influence reactivity in nucleophilic substitutions?
- Mechanistic Insight : The sulfamoyl (–SO₂NH₂) group acts as an electron-withdrawing substituent, enhancing electrophilicity at the sulfonyl chloride center. Steric hindrance from the butane chain may slow reactions with bulky nucleophiles (e.g., tert-butylamine).
- Experimental Design : Compare reaction rates with analogs (e.g., 4-methoxybutane-1-sulfonyl chloride) using kinetic studies (UV-Vis monitoring) .
- Data Interpretation : Correlate Hammett σ values of substituents with rate constants .
Q. What strategies resolve contradictions in reported reactivity data (e.g., divergent yields in amidation reactions)?
- Root-Cause Analysis :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but promote hydrolysis if traces of water are present .
- Catalytic Interference : Trace metal impurities (e.g., Fe³⁺) could catalyze side reactions; use chelating agents (EDTA) during synthesis .
Q. How can computational modeling predict collision cross-sections or reaction pathways for this compound?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
